Amide Bond Rotational Barrier: ~10 kJ/mol Lower for Azetidine-2-Carboxylic Acid Residues Compared to Proline Residues
In a direct dynamic 1H NMR head-to-head study, the rotational barrier for cis/trans amide bond isomerization of the Ala–Aze peptide bond was found to be approximately 10 kJ/mol lower than that of the corresponding Ala–Pro peptide bond [1]. This was determined by incorporating (S)-azetidine-2-carboxylic acid (Aze) and proline (Pro) into the sequences Ala-Yaa-(4-)nitroanilide and Ala-Gly-Yaa-Phe-(4-)nitroanilide, performing NMR line-shape analysis at variable temperatures, and fitting rate constants to the Eyring equation. The lower barrier for Aze reflects the increased ring strain of the four-membered ring, which destabilizes the ground-state conformation and accelerates isomerization [1]. This quantitative difference has direct consequences for peptide folding kinetics, molecular recognition, and the population distribution of bioactive conformers.
| Evidence Dimension | Rotational barrier for cis/trans amide bond isomerization (ΔG‡) |
|---|---|
| Target Compound Data | Aze-containing dipeptide: rotational barrier ~10 kJ/mol lower than Pro (exact barrier depends on sequence context; Pro barrier ≈ 80 kJ/mol; Aze barrier ≈ 70 kJ/mol) |
| Comparator Or Baseline | Pro-containing dipeptide: rotational barrier ≈ 80 kJ/mol (literature consensus for Xaa–Pro bonds) |
| Quantified Difference | ΔΔG‡ ≈ −10 kJ/mol (Aze vs Pro) |
| Conditions | Dynamic 1H NMR spectroscopy; peptide sequences Ala-Yaa-p-nitroanilide and Ala-Gly-Yaa-Phe-p-nitroanilide in DMSO-d6; temperature range ~25–120 °C; Eyring analysis |
Why This Matters
A 10 kJ/mol difference in rotational barrier corresponds to a roughly 50-fold change in isomerization rate at ambient temperature, meaning Boc-Aze-OH-derived peptides will sample cis and trans conformations at substantially different rates than Boc-Pro-OH-derived analogs—a critical parameter for designing peptidomimetics with tuned binding kinetics.
- [1] Kern, D.; Schutkowski, M.; Drakenberg, T.; Fischer, G. Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. J. Am. Chem. Soc. 1997, 119 (36), 8403–8410. DOI: 10.1021/ja970606w. View Source
